1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride
Description
1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride is a piperazine derivative featuring a 2,2-difluorobenzo[1,3]dioxole (benzodioxole) substituent at the methyl position of the piperazine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is primarily investigated as a modulator of fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids like anandamide .
Key structural features include:
- Benzodioxole core: Provides aromaticity and electron-rich properties.
- 2,2-Difluoro substitution: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Piperazine moiety: Facilitates interactions with biological targets via hydrogen bonding and cation-π interactions.
Properties
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2.2ClH/c13-12(14)17-10-2-1-9(7-11(10)18-12)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRRRQCYIFBXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C=C2)OC(O3)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two major steps:
- Synthesis of the 2,2-difluorobenzodioxole-5-ylmethyl intermediate or precursor
- N-alkylation of piperazine with this precursor
- Formation of the dihydrochloride salt
This approach is consistent with standard methods for preparing benzylpiperazine derivatives, where the benzyl moiety is functionalized with fluorine substituents and dioxole rings to modulate biological activity.
Detailed Synthetic Route
Step 1: Preparation of 2,2-Difluorobenzodioxole-5-carbaldehyde or Halomethyl Derivative
- The starting material is often a 2,2-difluoro-1,3-benzodioxole derivative.
- Introduction of a reactive benzylic position (e.g., aldehyde or halomethyl group) at the 5-position is achieved via electrophilic substitution or oxidation reactions.
- For example, bromomethylation at the 5-position can be performed to generate 5-(bromomethyl)-2,2-difluorobenzodioxole, which serves as an alkylating agent.
Step 2: N-Alkylation of Piperazine
- Piperazine is reacted with the halomethyl intermediate under nucleophilic substitution conditions.
- Typically, piperazine is used in slight excess or stoichiometric amounts in polar aprotic solvents such as acetonitrile, DMF, or DMSO.
- The reaction is conducted at controlled temperatures (room temperature to reflux) to facilitate the substitution of the halogen by the piperazine nitrogen.
- This step yields the free base of 1-(2,2-difluorobenzodioxol-5-ylmethyl)piperazine.
Step 3: Formation of the Dihydrochloride Salt
- The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or isopropanol.
- This salt formation enhances the compound's stability, crystallinity, and solubility for pharmaceutical applications.
Reaction Conditions and Optimization
| Step | Reagents & Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Bromomethylation of difluorobenzodioxole | Acetic acid or chloroform | 0–25 °C | Controlled addition of bromine or NBS (N-bromosuccinimide) |
| 2 | N-alkylation with piperazine | DMF, MeCN or DMSO | 25–80 °C | Use of base (e.g., K2CO3) to scavenge HBr byproduct |
| 3 | Salt formation | Ethanol or isopropanol + HCl | Room temperature | Stoichiometric HCl for dihydrochloride salt |
Purification
- Crude product from alkylation is purified by recrystallization from solvents such as ethanol or ethyl acetate.
- The dihydrochloride salt typically crystallizes as a stable solid suitable for pharmaceutical formulation.
Research Findings and Literature Insights
- Patent WO2011139951A1 describes modulators of fatty acid amide hydrolase including derivatives structurally related to 1-(2,2-difluorobenzodioxol-5-ylmethyl)piperazine, indicating the synthetic route involving piperazine alkylation with difluorobenzodioxole derivatives.
- The patent emphasizes the importance of the difluorobenzodioxole moiety for biological activity and provides synthetic examples consistent with the above methodology.
- No alternative preparation methods such as direct fluorination or enzymatic synthesis have been reported in the accessible literature, highlighting the predominance of the alkylation approach.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Medicine: It is investigated for potential pharmacological activities, including its role as a scaffold in drug design.
Industry: The compound’s unique properties make it suitable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride involves its interaction with various molecular targets. The difluorinated benzodioxole ring can interact with biological targets due to the electronegative nature of fluorine, while the piperazine moiety can interact with receptors and enzymes. These interactions influence the compound’s overall biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Functional Analogues
The table below summarizes critical differences between the target compound and structurally related piperazine derivatives:
Key Comparative Insights
Impact of Fluorination
- The 2,2-difluoro substitution on the benzodioxole ring in the target compound enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs like MDBZP .
- In contrast, 1-(2-fluorobenzyl)piperazine dihydrochloride (single fluorine) may exhibit shorter half-life due to reduced steric and electronic shielding .
Pharmacological Selectivity
- The target compound’s benzodioxole-piperazine scaffold shows specificity for FAAH, whereas Trimetazidine (trimethoxybenzyl-piperazine) targets mitochondrial fatty acid oxidation in ischemic conditions .
- MDBZP lacks fluorine substitutions and exhibits psychotropic activity, highlighting the role of fluorination in reducing off-target CNS effects .
Salt Form and Bioavailability
- Dihydrochloride salts (e.g., target compound, buclizine) improve aqueous solubility, critical for oral bioavailability. In contrast, 1,4-bis(7-phenoxyheptyl)piperazine dihydrochloride uses a similar salt but with long alkyl chains for sustained release .
Biological Activity
1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular formula of this compound is C11H12F2N2O2·2HCl. The structural characteristics include:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Difluorobenzo[1,3]dioxole moiety : A fused bicyclic structure contributing to the compound's unique properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 242.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
This compound exhibits various biological activities through several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound has potential applications in several therapeutic areas:
- Antidepressant Activity : Studies suggest that it may influence serotonin and dopamine pathways, indicating potential use as an antidepressant.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models, making it a candidate for treating inflammatory disorders.
Case Studies and Research Findings
-
Study on Antidepressant Effects :
- A study conducted on animal models showed that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
-
Anti-inflammatory Research :
- In vitro studies indicated that the compound effectively reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in managing conditions like arthritis or other inflammatory diseases.
-
Cytotoxicity Assessment :
- A cytotoxicity assay revealed that while the compound exhibits some cytotoxic effects on cancer cell lines, it also shows selectivity, sparing normal cells at certain concentrations.
Toxicological Profile
The safety profile of this compound indicates moderate toxicity:
- Acute Toxicity : Classified as harmful if swallowed (GHS H302).
- Skin and Eye Irritation : Causes skin irritation (GHS H315) and serious eye irritation (GHS H319).
Regulatory Status
The compound is subject to regulatory scrutiny due to its pharmacological effects and potential toxicity. Proper handling and safety measures are recommended when working with this chemical.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride?
- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, piperazine derivatives are often synthesized by reacting a benzyl halide (e.g., substituted benzo[1,3]dioxolylmethyl chloride) with piperazine in refluxing chlorobenzene, followed by HCl salt formation. Purification typically employs column chromatography (alumina or silica gel) with solvent gradients like hexane:acetone (5:1) . Yield optimization may require adjusting reaction time, temperature, or stoichiometry.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- TLC : Monitor reaction progress and purity using alumina plates with solvents like dichloromethane:methanol (10:1), targeting an Rf ≈ 0.55 .
- NMR : Analyze (500 MHz, CDCl) and NMR (126 MHz, CDCl) spectra to verify substituent positions and piperazine ring integrity. Key peaks include δ ~2.5–3.5 ppm (piperazine protons) and aromatic signals matching the benzo[1,3]dioxole moiety .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Piperazine dihydrochloride derivatives are generally soluble in polar solvents (water, ethanol, DMSO) but less so in non-polar solvents. Stability tests should include:
- pH-dependent stability : Assess degradation in buffered solutions (e.g., phosphate buffer, pH 3–9) via HPLC over 24–72 hours .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>335°C for similar dihydrochlorides) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in receptor-binding assays?
- Methodological Answer : Design radioligand displacement assays targeting receptors like dopamine D3 or serotonin receptors. For example:
- Competitive binding : Incubate the compound with -spiperone and transfected HEK-293 cells expressing D3 receptors. Calculate IC values using nonlinear regression .
- Functional assays : Measure cAMP inhibition via ELISA to assess inverse agonism/antagonism .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperazine derivatives?
- Methodological Answer : Contradictions often arise from substituent electronic effects or conformational flexibility. Approaches include:
- Molecular docking : Use software like AutoDock Vina to model interactions with receptor binding pockets (e.g., dopamine D3 receptor PDB: 3PBL). Compare docking scores with experimental IC values .
- QSAR modeling : Train models on datasets of similar compounds to predict bioactivity and identify critical substituents (e.g., fluorine substitution enhances metabolic stability) .
Q. How should researchers mitigate toxicity risks during in vivo studies?
- Methodological Answer : Implement safety protocols based on regulatory guidelines:
- Exposure limits : Adhere to NIOSH REL (5 mg/m TWA) and ACGIH TLV (0.1 mg/m inhalable) for airborne particulates .
- Carcinogenicity screening : Test for nitrosamine formation in simulated gastric fluid (pH 1.2, 37°C) via LC-MS/MS .
- Incompatibility checks : Avoid contact with strong oxidizers (e.g., dicyanofurazan) or metals (aluminum, zinc) .
Q. What advanced techniques characterize the compound’s buffering capacity in biochemical assays?
- Methodological Answer : Titrate the compound with NaOH and use glass-electrode pH measurements to determine pKa values. For example, piperazine dihydrochloride exhibits pK ≈ 5.32 and pK ≈ 9.70 at infinite dilution (Debye-Hückel equation) . Prepare buffers in seawater or distilled water and validate pH stability via repeated measurements (±0.02 accuracy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
